5-(Pyrrolidin-3-ylmethyl)quinoline
Description
Properties
IUPAC Name |
5-(pyrrolidin-3-ylmethyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-3-12(9-11-6-8-15-10-11)13-4-2-7-16-14(13)5-1/h1-5,7,11,15H,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRVQOSDKUWSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=C3C=CC=NC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-ylmethyl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the Pyrrolidin-3-ylmethyl Group: The pyrrolidin-3-ylmethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for 5-(Pyrrolidin-3-ylmethyl)quinoline may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated quinoline derivatives, nucleophiles such as amines or thiols
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Functionalized quinoline derivatives
Scientific Research Applications
Medicinal Chemistry
5-(Pyrrolidin-3-ylmethyl)quinoline has been investigated for its therapeutic potential, particularly in the following areas:
a. Anticancer Activity
- Mechanism of Action : The compound has shown promise as an anticancer agent through its ability to modulate key enzymes involved in tumor metabolism. For example, studies indicate that quinoline derivatives can inhibit pyruvate kinase M2 (PKM2), which is crucial for cancer cell proliferation. In vitro experiments demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .
b. Neuropharmacology
- Cognitive Enhancement : Research has identified 5-(Pyrrolidin-3-ylmethyl)quinoline derivatives as potential modulators of the serotonin 5-HT6 receptor, which plays a role in cognitive functions. These compounds may improve memory and learning by enhancing cholinergic neurotransmission, making them candidates for treating cognitive disorders such as Alzheimer's disease .
c. Antimicrobial Properties
- Broad-Spectrum Activity : The compound and its analogs have been evaluated for antimicrobial properties against various pathogens. Studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibacterial agents .
Biological Studies
In biological research, 5-(Pyrrolidin-3-ylmethyl)quinoline serves as a valuable tool for studying enzyme interactions and receptor binding:
a. Enzyme Inhibition Studies
- The compound's ability to inhibit specific enzymes has been documented, providing insights into its biochemical pathways. For instance, it has been shown to effectively inhibit MAO-B, an enzyme linked to neurodegenerative diseases .
b. Receptor Binding Assays
- Binding affinity studies reveal that modifications to the quinoline structure can enhance selectivity and potency at various receptors, including serotonin receptors. These findings are critical for designing drugs with fewer side effects and improved therapeutic profiles .
Material Sciences
Beyond biological applications, 5-(Pyrrolidin-3-ylmethyl)quinoline is explored in material sciences:
a. Organic Electronics
- The compound's unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs). Its ability to act as an electron carrier can enhance the efficiency of these devices .
b. Fluorescent Chemosensors
- Quinoline derivatives are also utilized as chemosensors for detecting metal ions due to their fluorescent properties. This application is particularly relevant in environmental monitoring and analytical chemistry .
Case Study 1: Anticancer Activity
A recent study synthesized a series of quinoline derivatives, including 5-(Pyrrolidin-3-ylmethyl)quinoline, which were tested against various cancer cell lines such as A549 (lung cancer). The results indicated that certain compounds exhibited IC50 values in the nanomolar range, demonstrating potent anti-proliferative effects compared to standard treatments like doxorubicin .
Case Study 2: Cognitive Enhancement
In preclinical trials focusing on cognitive deficits associated with Alzheimer's disease, compounds based on the pyrroloquinoline structure showed improved memory retention in animal models when compared to controls. These findings suggest that such derivatives could offer new avenues for treating cognitive impairments .
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-3-ylmethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . Additionally, it may interact with bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and exhibiting antibacterial activity .
Comparison with Similar Compounds
Positional Isomerism
- 4-Substituted Quinolines: Chloroquine and hydroxychloroquine feature a piperazine or oxazine ring at the 4-position, a common substitution site for antimalarial activity . In contrast, 5-(Pyrrolidin-3-ylmethyl)quinoline’s 5-position substitution may alter steric and electronic interactions with targets like heme in malaria parasites .
- 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline: This compound () combines piperidine and pyrrolidine groups at positions 4 and 2, demonstrating the impact of multiple heterocyclic substituents on solubility and target affinity.
Heterocyclic Modifications
- Pyrrolidin-1-yl-methyl vs. Morpholinomethyl: highlights 5-Chloro-7-(pyrrolidin-1-yl-methyl)quinolin-8-ol (5a) and its morpholine analog (5b). Pyrrolidine’s secondary amine may enhance membrane permeability compared to morpholine’s oxygen-containing ring .
- Oxadiazole and Tetrazole Hybrids: Compounds like 2-chloro-3-(1,3,4-oxadiazol-2-yl)quinoline () replace pyrrolidine with heterocycles like oxadiazole, which improve π-π stacking in DNA interactions for anticancer activity .
Antimalarial Activity
- Quinoline-Pyrimidine Hybrids: Derivatives with 8-hydroxyquinoline exhibit IC₅₀ values of 0.043 µg/mL, comparable to chloroquine, attributed to electronegative substituents enhancing heme binding .
- Chloroquine Analogs: Piperazine-substituted quinolines () show reduced efficacy against resistant Plasmodium strains, suggesting 5-position substitutions (as in 5-(Pyrrolidin-3-ylmethyl)quinoline) may bypass resistance mechanisms .
Anticancer Activity
- Oxadiazole Derivatives: 2-Chloro-3-{5-[(2-substituted-benzimidazolyl)methyl]-1,3,4-oxadiazol-2-yl}quinoline () demonstrates broad-spectrum activity against 60 cancer cell lines, highlighting the role of rigid heterocycles in apoptosis induction .
Physicochemical Properties
Table 1: Comparative Physicochemical Data of Selected Quinoline Derivatives
- Melting Points and Solubility: Pyrrolidine-substituted quinolines (e.g., 5a) have lower melting points (104–106°C) than morpholine analogs (138–140°C), suggesting improved solubility .
- Synthetic Yields : Yields for pyrrolidine derivatives (65%) are slightly lower than morpholine analogs (72%), possibly due to steric challenges in cyclization .
Biological Activity
5-(Pyrrolidin-3-ylmethyl)quinoline is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry. This compound is derived from the quinoline family, known for its diverse pharmacological properties. The incorporation of a pyrrolidine moiety enhances its potential therapeutic applications.
Chemical Structure and Synthesis
The structure of 5-(Pyrrolidin-3-ylmethyl)quinoline consists of a quinoline core substituted with a pyrrolidin-3-ylmethyl group. The synthesis typically involves methods like the Skraup or Friedländer synthesis for the quinoline core, followed by nucleophilic substitution to introduce the pyrrolidine group.
The biological activity of 5-(Pyrrolidin-3-ylmethyl)quinoline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit specific kinases by binding to their active sites, thereby disrupting signal transduction pathways associated with cell proliferation and survival .
Anticancer Properties
Research indicates that 5-(Pyrrolidin-3-ylmethyl)quinoline exhibits promising anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its effectiveness against breast and lung cancer cells .
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been evaluated against multiple bacterial strains, showing significant inhibitory effects, particularly against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for some derivatives are reported to be as low as 0.25 μg/mL .
Enzyme Inhibition
5-(Pyrrolidin-3-ylmethyl)quinoline has been investigated for its ability to inhibit enzymes involved in various metabolic pathways. Its potential as an enzyme inhibitor has been highlighted in studies focusing on kinases and other proteins critical for cellular signaling .
Structure-Activity Relationship (SAR)
The biological activity of 5-(Pyrrolidin-3-ylmethyl)quinoline can vary significantly based on its structural modifications. For example, different substitutions on the quinoline ring or alterations in the pyrrolidine moiety can enhance or diminish its potency against specific biological targets. Research has shown that certain modifications improve affinity for serotonin receptors, which could lead to applications in treating psychiatric disorders .
Case Studies
- Anticancer Activity : A study demonstrated that a derivative of 5-(Pyrrolidin-3-ylmethyl)quinoline effectively inhibited cell proliferation in breast cancer models, leading to increased apoptosis rates compared to untreated controls.
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited stronger antibacterial activity than traditional antibiotics against Mycobacterium tuberculosis, marking it as a potential candidate for tuberculosis treatment .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for 5-(Pyrrolidin-3-ylmethyl)quinoline, and what optimization strategies address common yield limitations?
The synthesis typically involves functionalizing the quinoline core at the 5-position with a pyrrolidin-3-ylmethyl group. A common approach is the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the pyrrolidine moiety . Yield limitations often arise from steric hindrance or competing side reactions. Optimization strategies include:
Q. How can researchers validate the structural integrity of 5-(Pyrrolidin-3-ylmethyl)quinoline using spectroscopic techniques?
Key methods include:
- ¹H/¹³C NMR : Confirm the quinoline backbone (aromatic protons at δ 7.5–9.0 ppm) and pyrrolidine substituents (CH₂ at δ 2.5–3.5 ppm, NH at δ 1.8–2.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1442 for C₁₅H₁₇N₂) .
- X-ray crystallography : Resolve steric configurations of the pyrrolidine ring, critical for understanding conformational flexibility .
Q. What purification methods are recommended for isolating 5-(Pyrrolidin-3-ylmethyl)quinoline from complex reaction mixtures?
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc, 4:1 to 1:2) to separate polar byproducts .
- Recrystallization : Employ ethanol/water mixtures to isolate high-purity crystals, ensuring removal of residual ligands or catalysts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 5-(Pyrrolidin-3-ylmethyl)quinoline derivatives?
- Systematic substitution : Modify the pyrrolidine ring (e.g., N-alkylation or introduction of heteroatoms) and assess changes in receptor binding affinity .
- In vitro assays : Use radioligand displacement assays (e.g., for dopamine D3 receptors) to quantify IC₅₀ values .
- Statistical analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity trends .
Q. What analytical challenges arise in quantifying 5-(Pyrrolidin-3-ylmethyl)quinoline in biological matrices, and how can they be mitigated?
- Matrix interference : Plasma proteins may bind the compound, reducing detection sensitivity. Mitigation strategies:
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the analyte .
- LC-MS/MS : Use a reverse-phase C18 column and deuterated internal standards (e.g., d₄-5-(Pyrrolidin-3-ylmethyl)quinoline) for precise quantification .
Q. How can computational modeling predict the binding affinity of 5-(Pyrrolidin-3-ylmethyl)quinoline to target receptors?
- Molecular docking : Use AutoDock Vina to simulate interactions with receptor active sites (e.g., dopamine D3 receptor PDB: 3PBL) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Q. How should researchers address contradictory data in studies on the compound’s bioactivity (e.g., pro-inflammatory vs. anti-inflammatory effects)?
- Dose-response validation : Test a wider concentration range (e.g., 0.1–100 µM) to identify biphasic effects .
- Cell-type specificity : Compare results across primary macrophages, THP-1 cells, and in vivo models to rule out cell-line artifacts .
- Pathway analysis : Use RNA-seq to map downstream signaling (e.g., NF-κB vs. AMPK) and resolve mechanistic discrepancies .
Q. What experimental strategies can elucidate the degradation pathways of 5-(Pyrrolidin-3-ylmethyl)quinoline under physiological conditions?
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by LC-MS analysis .
- Metabolite identification : Incubate with liver microsomes and use HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Q. How can target identification studies be optimized for 5-(Pyrrolidin-3-ylmethyl)quinoline in complex biological systems?
Q. What methodologies ensure stability of 5-(Pyrrolidin-3-ylmethyl)quinoline in long-term pharmacological studies?
- Storage conditions : Store lyophilized samples at −80°C under argon to prevent oxidation .
- Formulation : Use cyclodextrin-based nanoencapsulation to enhance aqueous solubility and reduce degradation in PBS (pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
